molecular formula C17H16BrN3O2S B11777794 N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide

Cat. No.: B11777794
M. Wt: 406.3 g/mol
InChI Key: QUSGIVODKVNJSB-UHFFFAOYSA-N
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Description

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide is a synthetic benzothiazole derivative with a brominated phenoxyacetamide moiety. Its synthesis involves reacting 2-chloro-N-(substitutedphenyl) acetamides with 2-amino-4-phenyl-thiazole in the presence of triethylamine, yielding structurally diverse thiazole derivatives . Key structural features include:

  • Benzothiazole core: Provides a rigid heterocyclic framework, often associated with bioactivity in pharmaceuticals.
  • Acetamide linker: Facilitates interactions with biological targets through hydrogen bonding.

Properties

Molecular Formula

C17H16BrN3O2S

Molecular Weight

406.3 g/mol

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H16BrN3O2S/c1-9-5-10(2)16(12(18)6-9)23-8-15(22)20-11-3-4-13-14(7-11)24-17(19)21-13/h3-7H,8H2,1-2H3,(H2,19,21)(H,20,22)

InChI Key

QUSGIVODKVNJSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid or its derivative.

    Introduction of Amino Group: The amino group at the 2-position of the benzothiazole ring can be introduced through nitration followed by reduction or by direct amination.

    Attachment of Acetamide Moiety: The acetamide moiety can be attached via an acylation reaction using an appropriate acyl chloride or anhydride.

    Bromination and Methylation: The final step involves the bromination and methylation of the phenoxy group to obtain the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, alternative solvents, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with amines may produce secondary amines.

Scientific Research Applications

Chemistry

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications that can lead to the development of new compounds with desirable properties.

Biology

The compound has been studied for its potential as an enzyme inhibitor or receptor modulator . Its interactions with specific molecular targets can inhibit enzyme activity by binding to active sites or modulating receptor functions. This mechanism is crucial in understanding how the compound may influence biological pathways.

Medicine

Research has indicated that this compound possesses potential therapeutic effects , particularly in anticancer and antimicrobial activities. Studies have shown promising results in inhibiting cancer cell proliferation and exhibiting antimicrobial properties against various pathogens.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of benzothiazole compounds exhibit significant cytotoxic effects against breast cancer cell lines (e.g., MCF7). These studies utilized assays such as the Sulforhodamine B assay to evaluate cell viability and proliferation inhibition .
  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. Evaluation methods include turbidimetric assays to assess bacterial growth inhibition .

Industry Applications

The compound is also utilized in the development of new materials with specific properties. Its unique chemical structure allows for the exploration of novel applications in various industrial sectors.

Mechanism of Action

The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Functional Impact
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide Benzothiazole 2-Bromo, 4,6-dimethylphenoxy Electron-withdrawing (Br), steric bulk
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 3-Methoxyphenyl, CF₃ Electron-donating (OMe), lipophilic (CF₃)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Phenyl, CF₃ Lipophilic (CF₃), planar aromatic ring
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Benzothiazole 5,6-Dimethyl, 4-sulfamoylphenyl Electron-withdrawing (SO₂NH₂), hydrogen bonding

Key Observations :

  • Electron-withdrawing groups (e.g., Br, CF₃, SO₂NH₂) enhance electrophilicity and stability against nucleophilic degradation.
  • Lipophilicity : Trifluoromethyl groups (logP ~1.44) may improve membrane permeability compared to bromine (logP ~2.94) .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

Compound Name IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) Melting Point (°C)
This compound Not reported Not reported Not reported
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide 1689 2.3 (s, 6H, CH₃), 4.1 (s, 2H, CH₂) 147.1
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Not reported Not reported Not reported

Notes:

  • The target compound’s spectral data is unreported, but IR peaks near 1680–1700 cm⁻¹ are expected for acetamide C=O stretches, consistent with analogs .
  • Melting points correlate with crystallinity; sulfamoyl derivatives exhibit higher melting points due to hydrogen-bonding networks .

Reactivity and Functionalization Potential

  • Bromine substitution : The 2-bromo group in the target compound is primed for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike methoxy or methyl derivatives .
  • Thiadiazole analogs : highlights bromine substitution in imidazo-thiadiazoles, suggesting similar reactivity in benzothiazoles under amine treatment .

Biological Activity

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered interest due to their diverse biological activities. This article explores the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzothiazole Core : The initial step includes the reaction of 2-amino-6-thiocyanatobenzo[d]thiazole with various acylating agents.
  • Bromination : The introduction of the bromo substituent on the aromatic ring is achieved through bromination reactions.
  • Amidation : The final step involves coupling the benzothiazole derivative with 2-(2-bromo-4,6-dimethylphenoxy)acetic acid to form the target amide.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, demonstrating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in studies, showcasing effective inhibition against various bacterial strains. For example, compounds derived from similar structures showed MIC values ranging from 100 to 250 μg/mL against Gram-positive and Gram-negative bacteria .
CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These results suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been highlighted in several studies. For example, compounds similar to this compound were tested against cancer cell lines such as MCF7 (breast cancer). The results indicated promising activity, with some derivatives achieving over 70% inhibition at specific concentrations .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with electron-withdrawing groups exhibited enhanced activity .
  • Mechanism of Action : The mechanism by which benzothiazole derivatives exert their antimicrobial effects may involve disruption of bacterial lipid biosynthesis or interference with nucleic acid synthesis .
  • In Vivo Studies : Further research has included in vivo models to assess the therapeutic potential and toxicity profiles of these compounds. Preliminary findings suggest favorable safety profiles alongside significant therapeutic effects .

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